Geranyl Acetate
Description
Monoterpenoid Ester Framework and Academic Significance
Geranyl acetate (B1210297) is classified as a monoterpenoid ester, a class of organic compounds derived from two isoprene (B109036) units. wikipedia.orgchemicalbook.comscentspiracy.comresearchgate.netebi.ac.ukresearchgate.net Its structure features an acetate group esterified to geraniol (B1671447), a common acyclic monoterpene alcohol. nih.govontosight.aiscentspiracy.comontosight.aiebi.ac.uk This molecular architecture underpins its diverse academic significance.
Academically, geranyl acetate is recognized as a plant metabolite, playing roles in various physiological processes within plant organisms. nih.govebi.ac.uk Its presence in numerous essential oils across a wide range of plant species highlights its natural abundance and importance in plant biochemistry. wikipedia.orgchemicalbook.comscentspiracy.comgyanflavoursexport.comolivetreepeople.com Beyond its role in natural product chemistry, this compound has garnered considerable scientific interest due to its potential biological activities. Research has explored its antimicrobial, antioxidant, anti-inflammatory, insecticidal, and neuroprotective properties. ontosight.aichemicalbook.comresearchgate.netmdpi.comontosight.ainih.goveminentscientists.com Furthermore, its distinct olfactory profile makes it a valuable compound in the fragrance and flavor industries, contributing to the scent of perfumes, cosmetics, and food products. elchemy.comchemicalbook.comscentspiracy.comresearchgate.netmdpi.comgyanflavoursexport.comsolubilityofthings.comjst.go.jp Its structural complexity and functional diversity also make it a subject of interest in organic synthesis and materials science research. ontosight.aisolubilityofthings.com
Table 1: Key Physical and Chemical Properties of this compound
Historical Trajectories in Chemical and Biological Investigations of this compound
The scientific journey of this compound began with its identification as a constituent of various essential oils. It is naturally found in a wide array of plant sources, including citronella, palmarosa, lemongrass, petit grain, neroli, geranium, coriander, carrot, and sassafras oils. wikipedia.orgchemicalbook.comscentspiracy.comgyanflavoursexport.comolivetreepeople.com Early methods for obtaining this compound involved the fractional distillation of these botanical extracts. wikipedia.orggyanflavoursexport.com
Chemically, this compound was first synthesized in 1869 by Tiemann and his colleagues through the acetylation of natural geraniol, marking an early endeavor in structure-odor relationship studies. scentspiracy.com The industrial production of this compound saw a significant rise following World War II, driven by the increased availability of inexpensive terpene feedstocks. scentspiracy.com This period solidified its status as a staple ingredient in fragrance compositions.
Concurrently, investigations into the biological roles and properties of this compound commenced. Early research focused on its presence in plants and potential implications in plant physiology and ecological interactions, such as attracting pollinators. solubilityofthings.com Over time, scientific inquiry expanded to explore its inherent biological activities, leading to studies on its antimicrobial, antifungal, and insecticidal effects, which continue to be areas of active research. ontosight.aichemicalbook.comresearchgate.netmdpi.comontosight.ainih.goveminentscientists.com
Compound Names Mentioned:
Geraniol
this compound
Acetic Acid
Isoprene
Citronella
Palmarosa
Lemongrass
Petit Grain
Neroli
Geranium
Coriander
Carrot
Sassafras
Linalool
Linalyl Acetate
Neryl Acetate
Citral
Cinnamaldehyde
α-Terpinyl Acetate
β-Pinene
γ-Terpinene
trans-2-Dodecenal
β-Ionone
Puromycin dihydrochloride (B599025)
Phorbol 12-myristate 13-acetate
Mycoplasma
Artemisia pallens
Artemisia annua
Thapsia minor
Melaleuca armillaris
1,8-cineol
Limonene
Hexahydrofarnesyl acetone (B3395972)
Davanone
Furosemide
Allopurinol
Indomethacin
Atropine
L-NAME
Strychnine
Strictosidine
Monoterpene indole (B1671886) alkaloids
Structure
3D Structure
Properties
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] acetate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C12H20O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h6,8H,5,7,9H2,1-4H3/b11-8+ | |
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InChI Key |
HIGQPQRQIQDZMP-DHZHZOJOSA-N | |
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Canonical SMILES |
CC(=CCCC(=CCOC(=O)C)C)C | |
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Isomeric SMILES |
CC(=CCC/C(=C/COC(=O)C)/C)C | |
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Molecular Formula |
C12H20O2 | |
| Record name | GERANYL ACETATE | |
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DSSTOX Substance ID |
DTXSID0020654 | |
| Record name | Geranyl acetate | |
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Molecular Weight |
196.29 g/mol | |
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Physical Description |
Geranyl acetate is a clear colorless liquid with an odor of lavender. (NTP, 1992), Liquid, Clear colorless liquid with a sweet odor like lavender; [HSDB], Solid, colourless liquid with a floral odour | |
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Boiling Point |
468 °F at 760 mmHg (NTP, 1992), Approx. 242 °C with decomposition., 240.00 to 245.00 °C. @ 760.00 mm Hg | |
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Flash Point |
greater than 200 °F (NTP, 1992), >212 °F (>100 °C) closed cup | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), 1.8 IN 70% ALCOHOL; SOL IN MOST ORG SOLVENTS, Soluble in most fixed oils; slightly soluble in propylene glycol., Solubility in alcohol: 1 mL in 9 mL 70% alcohol, Insoluble in glycerol; soluble in alcohol, ether, For more Solubility (Complete) data for GERANYL ACETATE (6 total), please visit the HSDB record page., soluble in alcohol, most fixed oils; slightly soluble in propylene glycol; insoluble in glycerine, water, 1 ml in 9 ml 70% alcohol (in ethanol) | |
| Record name | GERANYL ACETATE | |
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Density |
0.907 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.9174 at 15 °C/15 °C, 0.900-0.914 | |
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Vapor Density |
6.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
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Vapor Pressure |
0.02 mmHg at 68 °F ; 1 mmHg at 164.3 °F (NTP, 1992), 0.03 [mmHg] | |
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Color/Form |
Clear, colorless liquid | |
CAS No. |
105-87-3, 33843-18-4, 68311-13-7 | |
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Melting Point |
< 25 °C | |
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Biosynthetic Pathways and Metabolic Engineering Strategies for Geranyl Acetate Production
Elucidation of Natural Biosynthesis Pathways in Plant Systems
Geranyl acetate (B1210297) is a monoterpene ester that contributes to the characteristic floral and fruity aroma of many plants. Its biosynthesis in plant systems is a complex process involving multiple enzymatic steps and precursor pathways.
Precursor Pathways: Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways in Monoterpene Synthesis
The fundamental building blocks for all isoprenoids, including geranyl acetate, are isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov Plants utilize two distinct pathways to synthesize these precursors, which are localized in different cellular compartments. researchgate.netnih.gov
The Mevalonate (MVA) pathway , located in the cytoplasm, begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). researchgate.net This is then converted to mevalonate, which is subsequently phosphorylated and decarboxylated to yield IPP. researchgate.net The MVA pathway is primarily responsible for the synthesis of sesquiterpenes, triterpenes, and sterols. researchgate.net
The Methylerythritol Phosphate (MEP) pathway operates in the plastids. researchgate.netepa.gov This pathway starts with the condensation of pyruvate and glyceraldehyde 3-phosphate. nih.gov The MEP pathway is the primary source of precursors for monoterpenes, diterpenes, and carotenoids. researchgate.net While these pathways are spatially separate, there is evidence of cooperation and exchange of intermediates between them. researchgate.netnih.gov
Key Enzymatic Transformations: Geraniol (B1671447) Synthase (GES) and Alcohol Acetyltransferase (AAT) Activities
The biosynthesis of this compound from the universal C5 precursors involves two critical enzymatic steps:
First, Geraniol Synthase (GES) , a type of monoterpene synthase, catalyzes the conversion of geranyl diphosphate (GPP) into geraniol. uniprot.orgnih.gov GPP itself is formed from the condensation of IPP and DMAPP. GES specifically directs the hydrolysis of the diphosphate group from GPP to form the acyclic monoterpene alcohol, geraniol. uniprot.orgnih.gov For example, a geraniol synthase identified from Cinnamomum tenuipilum (CtGES) was shown to convert GPP into a single product, geraniol. researchgate.net
Second, Alcohol Acetyltransferase (AAT) is responsible for the esterification of geraniol. This enzyme facilitates the transfer of an acetyl group from acetyl-CoA to geraniol, resulting in the formation of this compound. The co-expression of a geraniol synthase with an alcohol acyltransferase from Rosa hybrida has been utilized in engineered microbes to specifically produce this compound. researchgate.net
Regulatory Mechanisms Governing this compound Accumulation in Plant Tissues
The accumulation of this compound in plant tissues is a dynamically regulated process, influenced by developmental stages and the activity of specific enzymes. In lemongrass (Cymbopogon flexuosus), the proportions of geraniol and this compound fluctuate significantly during leaf development. nih.gov In young leaves, the concentration of this compound is high, while in mature leaves, the level of geraniol is predominant. nih.gov This shift suggests a tight regulation of the enzymes involved in the interconversion of these two compounds.
A key enzyme in this regulation is This compound esterase (GAE) , which hydrolyzes this compound back into geraniol. nih.gov The activity of GAE varies during the leaf development cycle and is closely correlated with the changing composition of geraniol and this compound. nih.gov This indicates that the final concentration of this compound is not only dependent on its synthesis but also on its enzymatic degradation. General epigenetic mechanisms such as DNA methylation and histone modifications also play a crucial role in regulating gene expression in response to developmental and environmental cues, which would include the genes encoding for GES, AAT, and GAE. mdpi.com
Heterologous Biosynthesis and Metabolic Engineering in Microbial Systems
The industrial demand for this compound has driven the development of microbial cell factories for its production. Metabolic engineering strategies have been applied to both yeast and bacteria to create efficient and selective production platforms.
Engineered Saccharomyces cerevisiae for Enhanced this compound Production
Saccharomyces cerevisiae, a well-established industrial microorganism, has been successfully engineered for the production of this compound. researchgate.net A heterologous synthesis pathway was constructed in S. cerevisiae by introducing a geraniol synthase (GES) and an alcohol acetyltransferase (AAT). researchgate.net
To enhance production, several metabolic engineering strategies have been employed:
Increasing Precursor Supply: Overexpression of key enzymes in the native mevalonate pathway, such as a truncated HMG-CoA reductase (tHMG1) and isopentenyl diphosphate isomerase (IDI1), was performed to increase the pool of GPP. researchgate.net
Directing Carbon Flux: An Erg20 mutant was expressed to divert the carbon flux from farnesyl pyrophosphate (FPP) towards GPP, the direct precursor for geraniol. researchgate.net
Optimization of Fermentation: Fine-tuning of the fermentation conditions further boosted the production of this compound. researchgate.net
These strategies have led to a significant increase in this compound titers, demonstrating the potential of engineered yeast as a production host. researchgate.net
| Strain | Genetic Modification | This compound Titer (mg/L) |
| GA01 | Introduction of GES and SAAT | 0.63 |
| GA02 | Expression of Erg20 mutant | 2.64 |
| GA03 | Additional integration of tHMG1, IDI1, and MAF1 | 13.27 |
| GA03 | Optimized fermentation conditions | 22.49 |
Table 1: Enhancement of this compound Production in Engineered S. cerevisiae. researchgate.net
Engineered Escherichia coli for High-Level and Selective this compound Production
Escherichia coli is another microbial host that has been extensively engineered for the production of terpenoids, including the precursor to this compound, geraniol. genscript.comresearchgate.net The heterologous mevalonate pathway has been introduced into E. coli to provide the necessary precursors, IPP and DMAPP. researchgate.net
Key strategies for engineering E. coli for this compound production include:
Expression of a Geraniol Synthase: A geraniol synthase, such as the one from Ocimum basilicum, is expressed to convert GPP to geraniol. researchgate.net
Co-expression of an Alcohol Acetyltransferase: To achieve the final conversion to this compound, an AAT from a plant source like Rosa hybrida is co-expressed. researchgate.net
Interestingly, studies have also revealed that E. coli possesses an endogenous acetylesterase (Aes) that can hydrolyze this compound back to geraniol. genscript.comresearchgate.net This highlights the importance of selecting or engineering strains with reduced esterase activity for optimal this compound accumulation.
| Engineering Strategy | Outcome |
| Expression of heterologous mevalonate pathway and geraniol synthase | Production of geraniol researchgate.net |
| Co-expression of an alcohol acyltransferase | Conversion of geraniol to this compound researchgate.net |
| Use of a two-phase fermentation system | Increased product recovery and reduced cellular toxicity researchgate.netgenscript.com |
| Identification of endogenous acetylesterase (Aes) | Understanding of potential product loss and target for future engineering genscript.comresearchgate.net |
Table 2: Metabolic Engineering Strategies for this compound Production in E. coli.
Strategies for Carbon Flux Diversion and Precursor Supply Optimization in Microbial Hosts
The efficient microbial production of this compound hinges on the robust and balanced supply of its precursors, primarily geranyl pyrophosphate (GPP) and acetyl-CoA. Metabolic engineering efforts have therefore focused on redirecting central carbon metabolism towards these key intermediates in various microbial hosts, such as Escherichia coli and Yarrowia lipolytica.
However, simply overexpressing the entire pathway can lead to metabolic imbalances and the accumulation of toxic intermediates. A more refined strategy is to balance the expression levels of the MVA pathway genes. For example, studies have shown that the accumulation of HMG-CoA can be growth-inhibitory, indicating that the activity of HMG-CoA reductase needs to be carefully modulated to match the flux from the preceding enzymes nih.gov. Gene titration and metabolite profiling are crucial for identifying and alleviating such bottlenecks, ensuring a smooth and efficient conversion of acetyl-CoA to GPP nih.gov.
Further optimization of precursor supply involves engineering the central carbon metabolism to channel more carbon towards acetyl-CoA, the primary precursor for the MVA pathway and the acetyl donor for the final esterification step. Strategies to increase the intracellular pool of acetyl-CoA include the overexpression of the pyruvate dehydrogenase (Pdh) complex and the implementation of acetate assimilation pathways nih.gov. Additionally, synthetic acetyl-CoA biosynthesis routes with higher stoichiometric yields from glycolytic substrates are being developed to maximize carbon conversion nih.govnycu.edu.tw. The deletion of competing pathways that drain the acetyl-CoA pool is another effective strategy. For instance, deleting the ackA-pta operon in E. coli has been shown to increase the intracellular concentration of acetyl-CoA nih.gov.
The table below summarizes key strategies and their impact on precursor supply for this compound production.
| Strategy | Microbial Host | Target Pathway/Molecule | Outcome |
| Overexpression of MVA pathway genes | Yarrowia lipolytica | Mevalonate (MVA) pathway | Increased geraniol titer nih.gov |
| Balancing MVA pathway gene expression | Escherichia coli | HMG-CoA reductase | Elimination of pathway bottleneck and increased mevalonate production nih.gov |
| Overexpression of pyruvate dehydrogenase | Escherichia coli | Acetyl-CoA biosynthesis | Increased acetyl-CoA flux nih.gov |
| Deletion of competing pathways (e.g., ackA-pta) | Escherichia coli | Acetyl-CoA consumption | Increased intracellular acetyl-CoA concentration nih.gov |
Overexpression and Optimization of Key Enzymes and Regulatory Elements in Recombinant Microorganisms
Beyond optimizing precursor supply, the efficient conversion of GPP to this compound requires the overexpression and fine-tuning of the key biosynthetic enzymes and the regulatory elements that control their expression. The two central enzymes in this final stage of the biosynthetic pathway are geraniol synthase (GES), which converts GPP to geraniol, and an alcohol acetyltransferase (AAT), which catalyzes the esterification of geraniol with acetyl-CoA to form this compound.
The overexpression of a heterologous GES is a prerequisite for geraniol production in microbial hosts like E. coli that lack this activity nih.gov. The choice of GES is critical, and enzymes from various plant sources, such as Ocimum basilicum (sweet basil), have been successfully expressed nih.govgenscript.com. However, the expression level of GES can be a significant bottleneck nih.govelsevierpure.com. To address this, strategies such as directed evolution have been employed to generate GES variants with improved catalytic activity and stability nih.govelsevierpure.comjst.go.jp. For instance, a mutant GESM53, when overexpressed with a 5'-untranslated sequence designed for high translational efficiency, led to a significant increase in geraniol production in E. coli nih.govelsevierpure.com.
For the final conversion step to this compound, various AATs have been utilized. The co-expression of GES and an AAT in E. coli has been shown to enable the production of this compound directly from glucose acs.org. The efficiency of this conversion can be enhanced by introducing an extra copy of the AAT gene, which helps to drive the reaction towards the ester product and minimize the accumulation of the geraniol intermediate acs.org.
A notable challenge in E. coli is the presence of endogenous enzymes that can negatively impact the yield of this compound. For example, the acetylesterase (Aes) can hydrolyze this compound back to geraniol nih.govgenscript.com. Understanding the interplay of these native enzymes is crucial for process optimization. In some cases, this reverse reaction has been strategically utilized. By allowing this compound to accumulate and then inducing its hydrolysis to geraniol through controlled fermentation conditions (e.g., glucose starvation), researchers have achieved high titers of geraniol nih.govgenscript.comuni.luresearchgate.net.
The use of fusion proteins, where GES and AAT are physically linked, has been explored as a strategy to improve catalytic efficiency through substrate channeling. However, the orientation of the fused enzymes and the length and flexibility of the linker peptide are critical factors that need to be optimized to avoid compromising the activity of the individual enzymes acs.org.
The table below presents a summary of key enzymes and regulatory strategies employed in the microbial production of this compound.
| Enzyme/Strategy | Microbial Host | Description | Impact on Production |
| Geraniol Synthase (GES) Overexpression | Escherichia coli | Expression of GES from Ocimum basilicum | Enabled de novo synthesis of geraniol nih.govgenscript.com |
| Directed Evolution of GES | Escherichia coli | Generation of GES variants with improved activity | Increased geraniol production nih.govelsevierpure.comjst.go.jp |
| Alcohol Acetyltransferase (AAT) Co-expression | Escherichia coli | Co-expression of GES and AAT | Direct production of this compound from glucose acs.org |
| Increased AAT Gene Copy Number | Escherichia coli | Introduction of an additional AAT gene | Higher selectivity towards this compound acs.org |
| Management of Endogenous Acetylesterase (Aes) | Escherichia coli | Controlled hydrolysis of this compound to geraniol | High-titer geraniol production nih.govgenscript.comuni.luresearchgate.net |
| GES-AAT Fusion Protein | Escherichia coli | Physical linkage of GES and AAT enzymes | Potential for enhanced substrate channeling, but requires optimization acs.org |
Advanced Synthesis Methodologies for Geranyl Acetate
Enzymatic and Biocatalytic Synthesis of Geranyl Acetate (B1210297)
The synthesis of geranyl acetate, a valuable ester in the flavor and fragrance industry, has increasingly shifted towards enzymatic and biocatalytic methods due to their specificity, mild reaction conditions, and environmental friendliness compared to traditional chemical synthesis. These methods primarily employ lipases as biocatalysts.
Compound List
this compound
Vinyl acetate
Ethyl acetate
Acetic acid
Acetic anhydride (B1165640)
n-Hexane
Heptane
Citronellol
Citronellyl acetate
p-Nitrophenyl palmitate
Coconut oil fatty acids
Lipase-Catalyzed Esterification and Transesterification Reactions
Chemo-Enzymatic and Hybrid Synthetic Approaches
Enzymatic synthesis, particularly using lipases, offers a green and highly selective route to this compound. Lipases catalyze esterification or transesterification reactions under mild conditions, often resulting in high yields and minimizing by-product formation.
Lipase-Catalyzed Esterification and Transesterification: A prominent approach involves the direct esterification of geraniol with acetic acid or the transesterification of geraniol with acyl donors like vinyl acetate or ethyl acetate jst.go.jpjst.go.jpsrce.hrscielo.brptmitraayu.comunesp.brfkit.hrdss.go.thnih.govnih.gov.
Acyl Donors: Vinyl acetate is frequently used as an acyl donor, often in solvent-free systems, leading to high conversions and yields. For instance, lipase (B570770) from Pseudomonas fluorescens has demonstrated excellent activity, achieving up to 99% this compound yield in 3 hours under optimized solvent-free conditions using vinyl acetate jst.go.jp. Ethyl acetate has also been employed as an acyl donor in transesterification reactions catalyzed by lipases such as Rhizomucor miehei fkit.hrsrce.hr. Acetic anhydride can also serve as an acyl donor, with immobilized Pseudomonas sp. lipase yielding up to 96% this compound researchgate.net.
Enzymes and Immobilization: Various lipases have been investigated, including those from Pseudomonas fluorescens, Candida antarctica (e.g., Novozym® 435), Candida rugosa, and Rhizomucor miehei jst.go.jpjst.go.jpscielo.brunesp.brfkit.hrdss.go.thnih.govsrce.hrresearchgate.net. Immobilization of lipases onto solid supports, such as glass beads or sol-gel matrices, significantly enhances their stability, reusability, and activity, allowing for yields as high as 98.78% after multiple reaction cycles jst.go.jpdss.go.thresearchgate.net. For example, lipase from Candida antarctica B immobilized on an acrylic polymer resin (Lewatit VP OC 1600) has been effectively used scielo.br.
Reaction Media: Reactions can be conducted in various media, including organic solvents like n-hexane, which has shown good performance jst.go.jpjst.go.jpdss.go.th. Solvent-free systems are also highly effective, particularly with vinyl acetate as both acyl donor and solvent jst.go.jp. Supercritical carbon dioxide (scCO2) has been explored as an alternative solvent, although initial studies indicated lower conversions compared to hexane (B92381) under similar conditions scielo.br.
Optimization and Kinetics: Optimization studies often focus on parameters such as enzyme loading, temperature, substrate molar ratio, and agitation speed. For example, an optimal reaction temperature of 30°C and an agitation speed of 240 rpm have been reported for Pseudomonas fluorescens lipase in transesterification with vinyl acetate jst.go.jpjst.go.jp. Kinetic models, such as the Ping-Pong Bi-Bi mechanism, have been developed to describe these enzymatic reactions, providing insights into reaction rates and substrate inhibition jst.go.jpsrce.hrresearchgate.net.
Hybrid Approaches: While direct chemo-enzymatic synthesis of this compound is common, hybrid approaches might involve using this compound as an intermediate in the synthesis of more complex molecules. For instance, this compound has been used as a substrate in chemo-enzymatic processes to synthesize dihydroxylated geraniol derivatives tandfonline.comup.ac.za. These studies highlight the utility of this compound as a well-defined starting material in multi-step synthetic strategies.
Advancements in Heterogeneous Catalysis for Chemical Synthesis of this compound
Heterogeneous catalysis offers robust and scalable methods for this compound synthesis, utilizing solid acid catalysts to promote the esterification of geraniol with acetic acid or acetic anhydride.
Solid Acid Catalysts: A variety of solid acid catalysts have been developed and applied for the efficient synthesis of this compound.
Sulfated Metal Oxides: Sulfated metal oxides, such as SO4^2-/TiO2-SiO2, have demonstrated high catalytic activity and selectivity for this compound production. Using this type of catalyst with geraniol and acetic anhydride can yield this compound with purities exceeding 96% and minimal isomerization by-products google.com. Other sulfated metal oxides like Fe2O3-SO4^2- and ZrO2-SO4^2- have also shown high activity in esterification reactions researchgate.net.
Ion-Exchange Resins: Ion-exchange resins, particularly those with sulfonic acid groups like Lewatit® GF 101, are effective heterogeneous catalysts for the esterification of geraniol with acetic anhydride x-mol.comresearchgate.netacs.org. Optimal conditions, such as a temperature of 40°C, a catalyst content of 7% (w/w), and a geraniol to acetic anhydride molar ratio of 1:4, have been reported to achieve geraniol conversion of 98.28% and selectivity to this compound of 96.48% researchgate.net.
Zeolites: Zeolites, such as HZSM-5 and NaY, have been explored for the esterification of geraniol. For instance, HZSM-5 has shown good performance in the esterification of rhodinol (B90239) fractions (containing geraniol) with acetic anhydride, yielding 95.92% this compound under optimized conditions scitepress.org. Zeolite NaY has also been used to catalyze the cyclization of this compound, demonstrating its utility in modifying terpene structures uoc.gruoc.grresearchgate.net.
Other Solid Catalysts: Silica gel has also been investigated as a heterogeneous catalyst for esterification reactions, although yields for geranyl laurate synthesis were reported to be lower (18.63%) compared to other methods bcrec.id.
Reaction Conditions and Yields: Heterogeneous catalytic processes often involve reactions at elevated temperatures, typically between 40°C and 230°C, depending on the catalyst google.comresearchgate.netresearchgate.netscitepress.org. The use of water-carrying reagents, such as toluene, can enhance esterification rates researchgate.net. High yields, often exceeding 95%, are achievable with optimized heterogeneous catalytic systems google.comresearchgate.netresearchgate.net.
Data Tables
Table 1: Comparison of Lipase-Catalyzed Synthesis Methods for this compound
| Enzyme Source/Type | Acyl Donor | Reaction Medium | Optimal Yield (%) | Reaction Time (h) | Reference |
| Pseudomonas fluorescens | Vinyl Acetate | Solvent-free | 99 | 3 | jst.go.jp |
| Pseudomonas sp. (immobilized) | Acetic Anhydride | n-Hexane | 96 | 24 | researchgate.net |
| Candida antarctica (Novozym® 435) | Acetic Acid | n-Hexane | 82.9 | 4 | scielo.br |
| Rhizomucor miehei (immobilized) | Ethyl Acetate | Heptane | 82 | 6 | fkit.hr |
| Candida antarctica (Novozym® 435) | Acetic Acid | n-Hexane (membrane-mediated water removal) | 100 | Varies | nih.gov |
| Candida antarctica (Novozym® 435) | Acetic Acid | Acetone | 24 | 8 (mol L⁻¹) | srce.hr |
Table 2: Comparison of Heterogeneous Catalysis Methods for this compound Synthesis
| Catalyst Type | Reactants | Optimal Yield (%) | Temperature (°C) | Reaction Time (h) | Reference |
| SO4^2-/TiO2-SiO2 | Geraniol + Acetic Anhydride | 96.3 | 70 | 5 | google.com |
| Fe2O3-SO4^2- | Geraniol + Acetic Acid | 95.4 | Reflux | 4 | researchgate.net |
| Lewatit® GF 101 | Geraniol + Acetic Anhydride | 98.28 | 40 | 1.17 | researchgate.net |
| HZSM-5 | Rhodinol + Acetic Anhydride | 95.92 | 230 | 1 | scitepress.org |
Natural Occurrence, Distribution, and Ecological Interactions of Geranyl Acetate
Occurrence in Plant Essential Oils and Integration into Secondary Metabolite Profiles
Geranyl acetate (B1210297) is a prominent constituent of the essential oils of more than 60 aromatic plant species. tandfonline.com Its presence is widespread across various plant families, where it contributes to the characteristic scent and biological activity of the oil. This compound is biosynthesized by many aromatic plants and is considered a secondary metabolite. mdpi.com Secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often play crucial roles in ecological interactions and defense mechanisms. mdpi.com
The concentration of geranyl acetate in essential oils can vary significantly depending on the plant species, geographical location, and the developmental stage of the plant. For instance, in the essential oil of lemongrass (Cymbopogon flexuosus), the proportions of this compound and its precursor, geraniol (B1671447), fluctuate markedly during leaf development. nih.gov Early in the leaf's growth, this compound can be the dominant component, which is later converted to geraniol by the enzyme this compound esterase. nih.gov Similarly, studies on citron (Citrus medica L.) have shown that the levels of this compound in the peel's essential oil decrease as the fruit develops.
The following table details a selection of plants in which this compound is a known component of their essential oil:
| Plant Species | Common Name | Plant Family |
|---|---|---|
| Cymbopogon martinii | Palmarosa | Poaceae |
| Cymbopogon winterianus | Ceylon Citronella | Poaceae |
| Cymbopogon citratus | Lemongrass | Poaceae |
| Pelargonium graveolens | Geranium | Geraniaceae |
| Coriandrum sativum | Coriander | Apiaceae |
| Daucus carota | Carrot | Apiaceae |
| Citrus aurantium amara | Petitgrain | Rutaceae |
| Citrus aurantium | Neroli | Rutaceae |
| Sassafras albidum | Sassafras | Lauraceae |
| Melaleuca armillaris | Bracelet Honey Myrtle | Myrtaceae |
Role in Plant Physiology and Chemical Ecology
As a volatile organic compound (VOC), this compound is involved in a variety of ecological interactions, mediating the relationship between the plant and its environment.
The floral and fruity scent of this compound suggests a role in attracting pollinators. wikipedia.org While direct research on this compound's specific role is ongoing, its precursor, geraniol, is a known honeybee attractant and a principal component of the Nasonov pheromone, which worker bees use to orient other bees to food sources or the hive. tandfonline.comresearchgate.net Essential oils containing this compound are often part of a complex mixture of volatiles that plants use to attract specific pollinators to ensure reproductive success. mdpi.com
Conversely, this compound plays a significant role in defending plants against herbivores. mdpi.com It has demonstrated insecticidal and repellent properties against various insect pests. researchgate.net For example, research has shown that this compound and essential oils containing it can exhibit fumigant toxicity, antifeedant effects, and growth-inhibitory activities against stored product pests like Ulomoides dermestoides. researchgate.netcurresweb.com The compound can interfere with insect respiration and feeding behavior, providing a chemical defense for the plant. researchgate.net This repellent or toxic effect is a key component of the plant's strategy to deter herbivory and minimize damage. nih.gov
Plants can release VOCs like this compound in response to environmental stressors, such as herbivore attacks. nih.gov These airborne chemical signals can be perceived by neighboring plants, which then may activate their own defense systems in preparation for a potential threat. While specific studies on this compound's role in plant-to-plant communication are limited, it is part of the blend of herbivore-induced plant volatiles (HIPVs) that are known to prime defenses in nearby plants. This "eavesdropping" allows other plants to bolster their defenses without having been attacked directly. The release of such compounds is a crucial part of a plant's systemic defense response, signaling within the plant itself to activate defenses in undamaged tissues.
This compound contributes to a plant's defense against microbial pathogens. It is known to possess antimicrobial and antifungal properties. mdpi.comresearchgate.net Studies have demonstrated its effectiveness against a range of bacteria and fungi. leafwell.com For instance, essential oils rich in this compound have shown antimicrobial activity against various fungal strains, including those that cause skin infections in animals, and several bacterial strains. leafwell.com In the context of the plant, these properties can help protect it from pathogenic infections on its surfaces. Research into the essential oil of Coriandrum sativum, which contains this compound, has highlighted its potential antibacterial activity against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus by targeting proteins involved in cell wall synthesis. nih.gov This antimicrobial action is a vital aspect of the plant's chemical defense system, helping to maintain its health and symbiotic balance with its surrounding microbiome.
Investigations into the Biological Activities and Molecular Mechanisms of Geranyl Acetate Non Human, Non Clinical Focus
Antimicrobial Activity: Mechanistic Elucidation (in vitro/non-human models)
Geranyl acetate (B1210297) has demonstrated notable antimicrobial properties against a range of pathogenic microorganisms. mdpi.comresearchgate.net The mechanisms underlying this activity involve the disruption of essential cellular structures and functions.
In vitro studies have confirmed the antifungal capabilities of geranyl acetate. When incorporated into cellulose (B213188) acetate films, this compound demonstrated good activity against the fungus Aspergillus niger. researchgate.net This suggests its potential as an antimicrobial agent in materials science applications. Research into its precise mechanism indicates that it may inhibit crucial fungal cell wall proteins, such as chitin (B13524) synthase. researchgate.net
This compound has shown a broad spectrum of antibacterial action. researchgate.net It has been found to be effective against Campylobacter jejuni, a significant foodborne pathogen. asm.orgnih.gov Molecular docking and simulation studies have provided insights into its putative cellular targets. This research suggests that this compound's antimicrobial effect may stem from the disruption of bacterial cell wall formation. researchgate.net
Specifically, it exhibits a strong binding affinity for key enzymes involved in cell wall synthesis. In Pseudomonas aeruginosa, it targets WbpE Aminotransferase, an enzyme involved in O-antigen assembly. tandfonline.comnih.gov In Staphylococcus aureus, it shows a high binding affinity for Beta-Lactamase. tandfonline.comnih.gov By interacting with these proteins, this compound may cause their improper functioning, leading to compromised cell wall integrity and ultimately, bacterial cell death. researchgate.netnih.gov
Antioxidant Mechanisms and Cellular Protective Effects (in vitro/non-human models)
The antioxidant activity of this compound presents a mixed but promising profile. It has demonstrated the ability to scavenge specific reactive oxygen species (ROS), thereby protecting cells from oxidative damage. nih.govnih.gov
In vitro assays revealed that this compound has significant antioxidant activity against hydroxyl radicals. nih.gov Studies on neuronal cells have shown that it can protect against oxidative stress by reducing the production of intracellular ROS and preventing cell apoptosis. nih.govresearchgate.net This cellular protective effect is linked to its ability to preserve the mitochondrial membrane potential, a key factor in cell health and survival. researchgate.net However, its redox profile is complex; while it shows antioxidant effects in certain assays like the thiobarbituric acid reactive substances (TBARS) test, it has exhibited pro-oxidant activity in others, such as those measuring superoxide (B77818) dismutase (SOD)-like activity. nih.gov
Anti-inflammatory Pathways and Modulation of Inflammatory Mediators (in vitro/non-human models)
The anti-inflammatory potential of this compound has been investigated, particularly in the context of inflammatory mediators like nitric oxide (NO). nih.gov NO is a critical signaling molecule, but its overproduction is associated with inflammatory conditions. dovepress.com While its precursor, geraniol (B1671447), has been shown to suppress NO production in macrophages, studies on this compound itself have shown it had no effect on nitric oxide formation or scavenging activity in one in vitro model. nih.govnih.govresearchgate.net This indicates that its anti-inflammatory mechanisms may differ from those of geraniol and may not primarily involve direct modulation of NO pathways. This compound has been noted for its anti-inflammatory effects in a broader context, though the specific pathways require further elucidation. mdpi.com
Neuroprotective Potential and Associated Enzymatic Inhibition (e.g., Acetylcholinesterase Inhibition) (in vitro/non-human models)
This compound has emerged as a compound of interest for its neuroprotective properties in non-human models. mdpi.com One of the key mechanisms identified is the inhibition of the enzyme acetylcholinesterase (AChE). researchgate.net AChE is responsible for breaking down the neurotransmitter acetylcholine, and its inhibition is a therapeutic strategy for certain neurological conditions. nih.govfrontiersin.org
Beyond enzymatic inhibition, this compound demonstrates neuroprotection against oxidative stress-induced neuronal cell damage. In studies using human neuroblastoma cells, it was shown to protect against cell death by reducing ROS production, preventing apoptosis, and preserving mitochondrial function. nih.govresearchgate.net This neuroprotective activity is also associated with the modulation of the sirtuin 1 (SIRT1) longevity pathway. nih.gov
Anti-proliferative and Cytotoxic Effects in Cancer Cell Lines (in vitro/animal models only, strictly excluding human clinical trials)
In vitro studies have demonstrated that this compound possesses significant anti-proliferative and cytotoxic effects against various cancer cell lines. mdpi.comresearchgate.net The primary mechanism underlying this anticancer activity is the induction of apoptosis, or programmed cell death. nih.govmedchemexpress.com
In human colon cancer Colo-205 cells, this compound exhibited potent anticancer activity, with a reported IC50 value of 30 μM. nih.govmedchemexpress.com The mechanism in these cells involves triggering apoptosis, causing DNA damage, and inducing cell cycle arrest at the G2/M phase. nih.govsemanticscholar.orgjbuon.com This apoptotic induction is associated with the regulation of key proteins in the Bcl-2 family. nih.gov
| Cell Line | Cancer Type | IC50 Value | Reference |
|---|---|---|---|
| Colo-205 | Colon Cancer | 30 μM | nih.gov |
Similarly, in HepG2 liver cancer cells, treatment with this compound resulted in increased cytotoxicity, decreased cell viability and proliferation, and enhanced apoptosis. eminentscientists.comresearchgate.net The apoptotic effect in HepG2 cells is potentially mediated through the p53 pathway. eminentscientists.comresearchgate.net
The pro-apoptotic mechanism in colon cancer cells is further detailed by the modulation of specific proteins. This compound treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, tipping the cellular balance towards programmed cell death. nih.gov
| Protein | Function | Effect of this compound | Reference |
|---|---|---|---|
| Bax | Pro-apoptotic | Upregulation | nih.gov |
| Bcl-2 | Anti-apoptotic | Downregulation | nih.gov |
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues for Biological Activities
The biological activities of this compound, a naturally occurring monoterpenoid ester, have prompted investigations into how its chemical structure influences its efficacy. Structure-Activity Relationship (SAR) studies are crucial in understanding the molecular features necessary for biological action and in guiding the design of more potent and selective analogues. Research in this area, focusing on non-human and non-clinical applications, has primarily centered on modifications of both the geranyl backbone and the acetate functional group to probe their impact on antimicrobial and insecticidal properties.
Influence of the Acyl Group on Biological Activity
A key area of SAR exploration for this compound involves the modification of the acetate moiety. By varying the ester group, researchers have been able to observe significant changes in biological activity, suggesting that the nature of this functional group is a critical determinant of efficacy.
One study systematically investigated the insecticidal activity of various geraniol esters against the housefly (Musca domestica). This research revealed that the size and electronic properties of the acyl group play a significant role in toxicity. Among the tested analogues, geranyl propionate (B1217596) and geranyl pivalate (B1233124) demonstrated noteworthy insecticidal effects. The replacement of the acetyl group with larger alkyl esters, such as propionyl and pivaloyl groups, appeared to be well-tolerated and, in some cases, led to enhanced activity. Conversely, the introduction of haloacetates, such as trichloroacetate (B1195264) and trifluoroacetate (B77799) derivatives, resulted in decreased toxicity compared to this compound and other alkyl esters. This suggests that while lipophilicity is a contributing factor, steric hindrance and the electronic nature of the acyl chain are also important considerations for insecticidal action.
In the realm of antimicrobial activity, several studies have explored the impact of different ester functionalities on the efficacy of geranyl derivatives. It has been demonstrated that geranyl formate, geranyl butyrate (B1204436), and geranyl isobutyrate all possess antibacterial properties. Notably, geranyl isobutyrate was found to exhibit superior antimicrobial effects against a panel of bacteria, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Staphylococcus epidermidis, when compared to other geraniol derivatives. This highlights that branching in the acyl chain can positively influence antimicrobial potency. Furthermore, the synthesis and evaluation of geranyl cinnamate, an ester with a bulky aromatic acyl group, have shown it to possess strong antimicrobial properties. This indicates that extending the ester group with an aromatic ring system can be a favorable modification for enhancing antibacterial activity.
The collective findings from these studies underscore the tunability of the biological activity of this compound through modification of its ester group. The optimal acyl substituent appears to be dependent on the specific biological target, with factors such as size, shape, lipophilicity, and electronic properties all playing a role in the observed activity.
Table 1: Insecticidal Activity of this compound Analogues against the Housefly (Musca domestica)
| Compound | Acyl Group | Relative Toxicity |
|---|---|---|
| Geraniol | -OH | + |
| This compound | -COCH₃ | ++ |
| Geranyl Propionate | -COCH₂CH₃ | +++ |
| Geranyl Pivalate | -COC(CH₃)₃ | +++ |
| Geranyl Trichloroacetate | -COCCl₃ | + |
| Geranyl Trifluoroacetate | -COCF₃ | + |
Relative toxicity is a qualitative representation based on available literature and may not reflect precise quantitative differences.
Table 2: Antimicrobial Activity of Geranyl Esters against Various Bacteria
| Compound | Acyl Group | Spectrum of Activity |
|---|---|---|
| Geranyl Formate | -CHO | Moderate |
| This compound | -COCH₃ | Moderate |
| Geranyl Butyrate | -CO(CH₂)₂CH₃ | Good |
| Geranyl Isobutyrate | -COCH(CH₃)₂ | High |
| Geranyl Cinnamate | -COCH=CHC₆H₅ | High |
Spectrum of activity is a qualitative summary based on reported findings against common bacterial strains.
Influence of the Geranyl Moiety on Biological Activity
While modifications of the acyl group have been a primary focus, alterations to the geranyl backbone have also been considered in SAR studies. The acyclic monoterpene structure of geraniol, with its two double bonds and characteristic isoprenoid skeleton, is fundamental to its biological profile.
Structural Modification and Derivatization Studies of Geranyl Acetate
Synthesis and Characterization of Novel Geranyl Acetate (B1210297) Derivatives
The chemical modification of geranyl acetate has been approached through various synthetic strategies, aiming to create new molecular entities with potentially improved or altered biological profiles. Key transformations include oxidation reactions to introduce epoxide and hydroperoxide functionalities, as well as cyclization reactions and alkylations.
Oxidation of this compound (1) has been achieved both thermally and photochemically. Thermal oxidation, often employing meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H2O2), yields mono- and diepoxide derivatives (2 and 3) researchgate.netnih.govscholarsportal.inforesearchgate.netalliedacademies.orgresearchgate.net. Photochemical oxidation, specifically photooxygenation using sensitizers like tetraphenyl porphin (TPP) in the presence of oxygen, leads to the formation of hydroperoxide derivatives (4, 5, and 6) researchgate.netnih.govscholarsportal.inforesearchgate.netalliedacademies.orgresearchgate.net.
Other derivatization studies include the acid-catalyzed cyclization of this compound, which can lead to cyclogeranyl derivatives researchgate.netuoc.gr. For instance, using zeolite NaY or chlorosulfuric acid can promote cyclization, yielding products in moderate yields researchgate.netuoc.gr. Furthermore, this compound can serve as a starting material for more complex syntheses, such as the preparation of 8-hydroxythis compound through selenium dioxide oxidation, followed by other chemical steps orgsyn.orgscielo.br. Alkylation reactions, typically using geranyl bromide, have been employed to synthesize geranyloxycoumarin derivatives dergipark.org.tr and coumarin (B35378) derivatives bearing geranyl side chains, with yields varying depending on the specific reaction and substituents mdpi.com.
Characterization of these synthesized derivatives relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS), to confirm their structures and purity researchgate.netnih.govmdpi.comresearchgate.net.
Table 1: Synthesis and Characterization of this compound Derivatives
| Derivative Type | Synthesis Method | Key Reagents/Conditions | Yield (%) | Characterization Notes | Reference(s) |
| Epoxides (2, 3) | Thermal/Photochemical Oxidation | m-CPBA, H2O2 | Not specified | ¹H NMR data provided | researchgate.netnih.govscholarsportal.inforesearchgate.netalliedacademies.orgresearchgate.net |
| Hydroperoxides (4, 5, 6) | Photooxygenation | TPP, O2 | Not specified | ¹H NMR data provided | researchgate.netnih.govscholarsportal.inforesearchgate.netalliedacademies.orgresearchgate.net |
| Cyclogeranyl derivatives | Acid-catalyzed cyclization | Zeolite NaY, Chlorosulfuric acid | 60-70% | Not specified | researchgate.netuoc.gr |
| Geranyloxycoumarin derivatives | Alkylation | Geranyl bromide, Cs2CO3 | Not specified | Not specified | dergipark.org.tr |
| 8-Hydroxythis compound | SeO2 oxidation, K2CO3 treatment | SeO2, t-butylhydroperoxide, K2CO3/MeOH | 37% (for 2), 82% (for 3) | Not specified | orgsyn.orgscielo.br |
| Coumarin derivatives with geranyl chains | Alkylation | Geranyl bromide | 45.5%–98% | Not specified | mdpi.com |
| Geranyl-4-methoxyphenol acetate (Derivative 5) | Acetylation of geranyl-4-methoxyphenol | Acetic anhydride (B1165640), DMAP | Not specified | ¹H NMR and ¹³C NMR data corroborated structure | scielo.br |
Exploration of Bioactive Epoxides and Hydroperoxides Derived from this compound
A significant area of research involves the biological evaluation of this compound derivatives, particularly its epoxide and hydroperoxide forms. Studies have demonstrated that these modified compounds exhibit notable biological activities, with antifungal properties being a primary focus.
This compound itself has shown good antifungal action against various fungal species. However, its epoxide and hydroperoxide derivatives have also been investigated and found to possess significant antifungal efficacy. Specifically, studies evaluating the activity against Microsporum gypsum, Trichophyton vercossum, and Candida tropicalis have indicated that these oxidized derivatives maintain or even enhance antifungal effects compared to the parent compound researchgate.netnih.govscholarsportal.inforesearchgate.netalliedacademies.orgresearchgate.net. In comparative studies, epoxide derivative 3 demonstrated superior antifungal activity against Microsporum gypsum, exhibiting an inhibition zone of 40 mm, surpassing that of this compound and other hydroperoxide derivatives nih.govalliedacademies.orgresearchgate.net.
Beyond antifungal activity, this compound has also been explored for its anticancer potential. It has exhibited significant anticancer activity against the Colo-205 cancer cell line, with an IC50 value of 30 μM, and has been shown to induce apoptosis in these cells targetmol.com. Further research suggests that this compound may possess apoptotic potential in HepG2 liver cancer cells via a p53-dependent pathway, potentially preventing cancer cell growth and proliferation eminentscientists.com.
Table 2: Bioactive Epoxides and Hydroperoxides Derived from this compound
| Derivative | Synthesis Method | Biological Activity | Target Organism/Cell Line | Efficacy/Notes | Reference(s) |
| This compound (1) | Natural/Synthetic | Antifungal | Microsporum gypsum, Trichophyton vercossum, Candida tropicalis | Good antifungal action | researchgate.netnih.govscholarsportal.inforesearchgate.netalliedacademies.orgresearchgate.nettargetmol.com |
| Epoxide (2) | Thermal/Photochemical Oxidation | Antifungal | Microsporum gypsum, T. vercossum, C. tropicalis | Good antifungal action; less effective than Epoxide 3 | researchgate.netnih.govscholarsportal.inforesearchgate.netalliedacademies.orgresearchgate.net |
| Epoxide (3) | Thermal/Photochemical Oxidation | Antifungal | Microsporum gypsum, T. vercossum, C. tropicalis | Good antifungal action; most effective against M. gypsum (40 mm inhibition zone) | researchgate.netnih.govscholarsportal.inforesearchgate.netalliedacademies.orgresearchgate.net |
| Hydroperoxide (4) | Photooxygenation | Antifungal | Microsporum gypsum, T. vercossum, C. tropicalis | Good antifungal action | researchgate.netnih.govscholarsportal.inforesearchgate.netalliedacademies.orgresearchgate.net |
| Hydroperoxide (5) | Photooxygenation | Antifungal | Microsporum gypsum, T. vercossum, C. tropicalis | Good antifungal action | researchgate.netnih.govscholarsportal.inforesearchgate.netalliedacademies.orgresearchgate.net |
| Hydroperoxide (6) | Photooxygenation | Antifungal | Microsporum gypsum, T. vercossum, C. tropicalis | Good antifungal action | researchgate.netnih.govscholarsportal.inforesearchgate.netalliedacademies.orgresearchgate.net |
| This compound | N/A | Anticancer | Colo-205 cancer cell line | IC50 = 30 μM; induces apoptosis | targetmol.com |
| This compound | N/A | Apoptotic potential | HepG2 liver cancer cells | Induces apoptosis via p53; prevents cancer cell growth and proliferation | eminentscientists.com |
| Coumarin derivatives with geranyl chains | Alkylation | Antifungal | Aspergillus strains | Significant activity (MICs 16-32 µg/mL); SAR observed | mdpi.com |
Impact of Structural Alterations on Biological Activity Profiles and Mechanistic Insights
The modification of this compound's structure significantly influences its biological activity, as revealed by structure-activity relationship (SAR) studies. For instance, in the context of coumarin derivatives, SAR analysis indicated that O-substitution is crucial for antifungal activity. Furthermore, the presence of a short aliphatic chain, such as the geranyl group, and/or electron-withdrawing groups like nitro (NO2) or acetate, tended to enhance antifungal efficacy mdpi.com. The addition of epoxide moieties to this compound derivatives has also been reported to increase their antifungal action against specific fungal pathogens researchgate.net.
Mechanistic insights into the actions of these derivatives are beginning to emerge. The formation of epoxides from this compound is understood to proceed via oxirane intermediates, while hydroperoxides may form through peroxirane transition states researchgate.netnih.gov. The acid-catalyzed cyclization of this compound involves a concerted mechanism with competing chair- and boat-like transition states researchgate.net. In the context of vaping, this compound's role in ketene (B1206846) formation is influenced by oxygen availability, with aerobic conditions promoting higher ketene yields through mechanisms involving oxygen-derived hydroxyl radicals nih.govacs.orgchemrxiv.org.
The anticancer activity of this compound, particularly its ability to induce apoptosis in cancer cell lines, is attributed to mechanisms involving DNA damage and cell cycle arrest, potentially mediated by the p53 pathway in liver cancer cells targetmol.comeminentscientists.com. These findings underscore the importance of structural modifications in tailoring the biological activity of this compound and provide a foundation for understanding the molecular basis of their effects.
Compound List:
this compound
(E)-5-(3,3-dimethyloxiran-2-yl)-3-methylpent-2-enyl acetate (Epoxide 2)
3-(2-(3,3-dimethyloxiran-2-yl)ethyl)-3-methyloxiran-2-yl)methyl acetate (Epoxide 3)
Acitic acid 2,6-bis-hydroperoxy-7-methyl-3-methylene-oct-7-enyl-ester (Hydroperoxide 4)
Acitic acid 7-hydroperoxy-3,7-dimethyl-octa-2,5-dienyl ester (Hydroperoxide 5)
Acitic acid 3-hydroperoxy-7-methyl-3,7-dimethyl-octa-1,6-dienyl ester (Hydroperoxide 6)
Cyclogeranyl derivatives
Geranyloxycoumarin derivatives
8-Hydroxythis compound
Coumarin derivatives with geranyl chains
Geranyl-4-methoxyphenol acetate
Advanced Analytical Methodologies for Geranyl Acetate Research
Chromatographic Techniques for Separation, Identification, and Quantification (e.g., GC-FID, GC-MS)
Gas chromatography (GC) is a cornerstone technique for the analysis of volatile compounds like geranyl acetate (B1210297). measurlabs.com It excels at separating complex mixtures into individual components. calabs.us The separation occurs as the vaporized sample is moved by a carrier gas, typically helium, through a column containing a stationary phase. calabs.ussrce.hr
For geranyl acetate analysis, two common detectors are employed:
Gas Chromatography-Flame Ionization Detector (GC-FID): This method is widely used for the quantification of this compound. mdpi.com The FID is highly sensitive to organic, hydrocarbon-containing compounds and provides a response that is proportional to the mass of the analyte, making it excellent for determining the concentration of this compound in a sample. measurlabs.com
Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique couples the separation capabilities of GC with the identification power of mass spectrometry. frontiersin.org After components are separated by the GC, they enter the mass spectrometer, which bombards them with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint, allowing for the confident identification of this compound by comparing its fragmentation pattern to spectral libraries. mdpi.commdpi.com
The choice of the GC column is critical for achieving good separation. Columns with a polyethylene glycol (PEG) stationary phase, such as HP-INNOWAX, or a (5% phenyl)-methylpolysiloxane stationary phase, like DB-5ms, are commonly used for analyzing essential oils containing this compound. srce.hrmdpi.com
Table 1: Example GC Parameters for this compound Analysis
| Parameter | Condition 1 srce.hr | Condition 2 mdpi.com |
|---|---|---|
| Column | HP-INNOWAX (PEG) (30 m × 0.25 mm) | DB-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium (1 mL/min) | Helium (1 mL/min) |
| Injector Temp. | 220 °C | Not specified |
| Detector Temp. | 280 °C (FID) | 250 °C (FID) |
| Oven Program | 80°C to 120°C at 8°C/min, then to 220°C at 10°C/min, hold for 20 min. | 60°C for 5 min, then to 100°C at 2°C/min, to 150°C at 3°C/min, to 200°C at 5°C/min, to 250°C at 15°C/min, hold for 5 min. |
Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR)
Spectroscopic techniques are indispensable for confirming the molecular structure of isolated or synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the precise structure of organic molecules. researchgate.net Both ¹H-NMR (proton) and ¹³C-NMR (carbon-13) are used. ¹H-NMR provides information about the number and types of hydrogen atoms and their connectivity, while ¹³C-NMR reveals the carbon skeleton of the molecule. mdpi.com Previous studies have confirmed the structure of this compound using these techniques. mdpi.com For example, the ¹³C NMR spectrum shows a characteristic peak for the ester carbonyl group (R-CO-OR) at approximately δ = 170.89 ppm. mdpi.com The ¹H NMR spectrum displays distinctive signals for the different protons in the molecule, such as those adjacent to the double bonds and the ester group. mdpi.comresearchgate.net
Table 2: Characteristic NMR Chemical Shifts (δ) for this compound mdpi.com
| Nucleus | Chemical Shift (ppm) | Assignment |
|---|---|---|
| ¹³C | 170.89 | Ester Carbonyl (C=O) |
| ¹³C | 142.00 | Unsaturated Carbon |
| ¹³C | 131.62 | Unsaturated Carbon |
| ¹³C | 123.72 | CH (double bond) |
| ¹³C | 118.35 | CH (double bond) |
| ¹H | 5.36 - 5.33 | CH (double bond) |
| ¹H | 5.10 - 5.07 | CH (double bond) |
| ¹H | 4.60 - 4.58 | CH₂ (adjacent to ester oxygen) |
| ¹H | 2.23 | CH₂ |
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and accessible method used to identify the functional groups present in a molecule. chemrxiv.org For this compound, the IR spectrum would prominently feature a strong absorption band corresponding to the C=O (carbonyl) stretch of the ester group, typically in the region of 1735-1750 cm⁻¹. Other characteristic peaks would include C-O stretching and C=C stretching vibrations, confirming its identity as an unsaturated ester.
Mass Spectrometry-Based Approaches for Metabolomic Profiling of this compound
Mass spectrometry (MS) is a key analytical technique in metabolomics, the large-scale study of small molecules within biological systems. hmdb.ca When used for metabolomic profiling, MS can detect and identify metabolites like this compound. The technique measures the mass-to-charge ratio (m/z) of ionized molecules.
In electron ionization (EI), used in GC-MS, this compound (molecular weight: 196.29 g/mol ) undergoes fragmentation, producing a unique pattern of fragment ions. nih.govnist.gov This mass spectrum is a reliable identifier. The analysis of these fragments helps in confirming the structure and identifying the compound in complex biological matrices. For instance, the mass spectrum of this compound shows characteristic fragment ions that are consistently observed. massbank.eu
Table 3: Key Mass Spectrum Fragments for this compound (Electron Ionization) massbank.eu
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |
|---|---|
| 41 | 100.0 |
| 69 | 99.9 |
| 93 | 45.9 |
| 68 | 61.2 |
| 136 | 25.6 |
| 121 | 22.0 |
| 80 | 24.6 |
Microextraction and Coupled Analytical Systems for Trace Analysis
Analyzing this compound at very low concentrations requires highly sensitive methods, often involving a pre-concentration step. Microextraction techniques are modern, miniaturized sample preparation methods that are considered "green" because they minimize or eliminate the use of organic solvents. nih.gov
One of the most common techniques is Solid-Phase Microextraction (SPME) . srce.hrnih.gov In SPME, a fused-silica fiber coated with a stationary phase is exposed to the sample (either in liquid or headspace). srce.hr Volatile analytes like this compound adsorb onto the fiber. The fiber is then transferred to the injector of a gas chromatograph, where the analytes are thermally desorbed for analysis. srce.hr
This approach has been successfully used for the continuous extraction of this compound from a reaction medium. srce.hrresearchgate.net For example, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/Carboxen/PDMS) fiber can effectively trap this compound from the headspace of a sample, which is then analyzed by GC. srce.hr This coupling of SPME with GC (SPME-GC) provides an integrated system for extraction, concentration, and analysis, enabling the detection of trace amounts of the compound. srce.hr
Theoretical and Computational Chemistry Approaches in Geranyl Acetate Research
Molecular Modeling and Docking Studies for Enzyme-Substrate/Enzyme-Inhibitor Interactions
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are particularly valuable for understanding how a ligand, such as geranyl acetate (B1210297), interacts with the active site of a protein or enzyme.
In the context of antimicrobial research, molecular docking has been employed to investigate the potential of geranyl acetate as a bacterial enzyme inhibitor. tandfonline.com A notable study focused on its interaction with key proteins involved in bacterial cell wall synthesis, which are common targets for antibiotics. tandfonline.comnih.gov Using software like PyRx, researchers docked this compound into the binding sites of WbpE Aminotransferase from Pseudomonas aeruginosa and Beta-Lactamase from Staphylococcus aureus. tandfonline.comnih.gov
The results indicated that this compound exhibits a high binding affinity for these enzymes. tandfonline.com For instance, the calculated binding affinities were -28.4512 kJ/mol with WbpE Aminotransferase and -23.4304 kJ/mol with Beta-Lactamase. tandfonline.comnih.gov These favorable binding energies suggest that this compound can form stable complexes with the enzymes, potentially inhibiting their function. tandfonline.com Subsequent molecular dynamics simulations further supported these findings, showing that the this compound-enzyme complexes were stable. tandfonline.comnih.gov The analysis suggested that by binding to WbpE Aminotransferase, this compound could disrupt cell wall formation, leading to an antibacterial effect. tandfonline.comnih.gov Such studies provide a molecular basis for the observed antimicrobial properties of this compound and highlight its potential as a lead compound for developing new antibacterial agents. tandfonline.com
| Target Enzyme | Organism | PDB ID | Docking Software | Binding Affinity (kJ/mol) | Potential Effect | Reference |
|---|---|---|---|---|---|---|
| WbpE Aminotransferase | Pseudomonas aeruginosa | 3NU7 | PyRx v0.9.8 | -28.4512 | Inhibition of O-antigen assembly, disruption of cell wall formation | tandfonline.comnih.gov |
| Beta-Lactamase | Staphylococcus aureus | 1BLC | PyRx v0.9.8 | -23.4304 | Inhibition of beta-lactam antibiotic resistance | tandfonline.comnih.gov |
Quantum Chemical Calculations for Reactivity and Conformational Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to study the electronic structure, geometry, and reactivity of molecules. longdom.org These methods can predict a wide range of molecular properties, providing a deeper understanding of a compound's chemical behavior without the need for laboratory experiments.
For this compound, quantum chemical calculations can elucidate aspects of its reactivity and conformational flexibility. Conformational analysis is crucial as the three-dimensional shape of a molecule determines how it interacts with biological targets. nih.gov this compound possesses several rotatable bonds, leading to a large number of possible conformations. Computational methods can be used to find the lowest energy (most stable) conformations and to determine the energy barriers between them. nih.govrsc.org
Reactivity analysis through DFT involves the calculation of molecular descriptors derived from the molecule's electronic structure. longdom.orgresearchgate.net Key descriptors include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are related to a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map shows the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how this compound will interact with other molecules, including biological receptors.
While specific DFT studies focused solely on this compound are not extensively documented in publicly available literature, the principles have been applied to similar terpenoids like geraniol (B1671447). researchgate.net Such analyses for this compound would provide valuable data on its stability and the likely sites for metabolic reactions or interactions with enzyme active sites.
| Quantum Chemical Property | Information Provided | Relevance to this compound Research |
|---|---|---|
| Optimized Molecular Geometry | Provides the most stable 3D structure, bond lengths, and angles. | Essential for understanding steric interactions and fitting into enzyme binding sites. |
| Conformational Energy Landscape | Identifies all low-energy conformers and the energy barriers for interconversion. | Helps determine the biologically active conformation of the molecule. |
| HOMO/LUMO Energies & Gap | Indicates electron-donating/accepting ability and kinetic stability. | Predicts susceptibility to oxidation and participation in chemical reactions. |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the molecular surface. | Identifies regions likely to engage in hydrogen bonding or electrostatic interactions with a receptor. |
| Atomic Charges | Quantifies the partial charge on each atom in the molecule. | Useful for parameterizing molecular mechanics force fields for simulations. |
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches for Biological Activity Prediction
Chemoinformatics applies computational methods to solve chemical problems, particularly in the context of drug discovery. nih.gov One of the key techniques in this field is the Quantitative Structure-Activity Relationship (QSAR), which aims to build mathematical models that correlate the chemical structure of a compound with its biological activity. nih.gov
A QSAR study for this compound and related terpenoids would involve several steps:
Data Collection: A dataset of compounds with known biological activity (e.g., antimicrobial, anti-inflammatory) would be assembled. nih.gov
Descriptor Calculation: For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical properties (e.g., LogP, molecular weight), topological indices (describing atomic connectivity), and quantum chemical parameters. nih.govresearchgate.net
Model Building: Statistical or machine learning methods are used to create an equation that links a subset of the most relevant descriptors to the observed biological activity. researchgate.net
Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.
Once a validated QSAR model is established, it can be used to predict the activity of new or untested compounds, like derivatives of this compound, thereby accelerating the discovery of more potent analogues. researchgate.net Furthermore, chemoinformatic approaches are widely used for the in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govnih.gov Predicting these properties early in the research process helps to identify compounds that are more likely to be successful as therapeutic agents. researchgate.net For this compound, ADMET prediction tools can estimate its potential for oral bioavailability, blood-brain barrier penetration, metabolic stability, and various forms of toxicity. nih.govsimulations-plus.com
| Descriptor Type | Example Descriptors for this compound | Relevance in QSAR/Chemoinformatics |
|---|---|---|
| Physicochemical | LogP (Octanol-Water Partition Coefficient) ≈ 4.04, Molecular Weight = 196.29 g/mol | Relates to membrane permeability, solubility, and distribution in the body. nih.gov |
| Topological | Molecular Connectivity Indices, Wiener Index | Describes the size, shape, and degree of branching of the molecule. |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Relates to how the molecule fits into a receptor site and its interactions. |
| Electronic | Dipole Moment, Partial Atomic Charges | Describes the electronic aspects of the molecule, important for intermolecular interactions. |
Future Research Directions and Emerging Paradigms in Geranyl Acetate Science
Integration of Omics Technologies for Comprehensive Pathway Analysis and Systems Biology Approaches
The intricate biosynthesis of geranyl acetate (B1210297), particularly within microbial hosts or diverse plant species, presents a fertile ground for the application of omics technologies. Future research will increasingly leverage transcriptomics, proteomics, and metabolomics, integrated within systems biology frameworks, to unravel the complete metabolic pathways and regulatory networks governing its production.
Detailed Research Directions:
Pathway Elucidation: Integrating transcriptomic and metabolomic data from engineered microbial strains or specific plant tissues under varying conditions will allow for the precise mapping of gene expression patterns and metabolite flux. This can identify bottlenecks, rate-limiting enzymes, and novel enzymes involved in geranyl acetate biosynthesis or degradation. For instance, analyzing differential gene expression (transcriptomics) alongside changes in precursor and product concentrations (metabolomics) can pinpoint key regulatory nodes.
Systems Modeling: Developing comprehensive systems biology models will be crucial. These models, informed by omics data, can simulate the metabolic network of this compound production, predict the impact of genetic modifications, and guide metabolic engineering strategies for enhanced yields. Such models can also help understand how this compound interacts with other metabolic pathways within an organism.
Comparative Genomics and Transcriptomics: Comparing the genomes and transcriptomes of organisms with high versus low this compound production capabilities can reveal genetic determinants and regulatory elements responsible for efficient synthesis. This approach can accelerate the identification of genes for heterologous expression in industrial hosts.
Illustrative Data Table: Omics Data for Pathway Analysis
| Parameter | Condition A (High Production) | Condition B (Low Production) | Significance (p-value) | Potential Interpretation |
| Gene Expression | ||||
| GES gene | 15.2-fold higher | Baseline | < 0.001 | Increased geraniol (B1671447) synthase activity |
| AAT gene | 8.5-fold higher | Baseline | < 0.01 | Enhanced acetylation of geraniol |
| Metabolite Levels | ||||
| Geranyl Pyrophosphate | 2.1-fold higher | Baseline | < 0.05 | Increased precursor availability |
| Geraniol | 1.8-fold higher | Baseline | < 0.05 | Higher geraniol pool before esterification |
| This compound | 10.5-fold higher | Baseline | < 0.001 | Overall increased production efficiency |
Note: This table represents hypothetical data that could be generated from integrated omics studies to understand factors influencing this compound production.
Development of Novel Biocatalysts with Enhanced Efficiency, Specificity, and Stability
The efficiency, specificity, and stability of enzymes involved in this compound synthesis are critical for optimizing production. Future research will focus on engineering existing biocatalysts or discovering new ones with superior performance characteristics.
Detailed Research Directions:
Enzyme Engineering: Employing techniques such as directed evolution and rational design to modify alcohol acetyltransferases (AATs) and geraniol synthases (GESs). The goal is to enhance their catalytic efficiency, broaden their substrate specificity (if applicable), improve their stability under industrial process conditions (e.g., temperature, pH), and reduce the formation of unwanted byproducts. For example, engineering AATs to have higher affinity for geraniol and acetyl donors would directly boost this compound yield.
Microbial Host Engineering: Developing robust microbial cell factories (Escherichia coli, Saccharomyces cerevisiae, etc.) engineered with optimized metabolic pathways for this compound production. This includes improving precursor supply (e.g., geranyl pyrophosphate), enhancing the expression of key enzymes, and engineering mechanisms to mitigate product toxicity or volatility. Research into novel hosts with inherent pathways for monoterpene synthesis also holds promise.
Immobilized Biocatalysts: Advancing the development of immobilized enzymes (e.g., lipases, AATs) on various support materials (e.g., sol-gel matrices, resins, magnetic nanoparticles). Immobilization can improve enzyme stability, reusability, and facilitate continuous bioprocessing, thereby reducing production costs and environmental impact. Research will focus on novel immobilization techniques that maintain high catalytic activity and operational stability over multiple cycles.
Illustrative Data Table: Biocatalyst Performance Comparison
| Biocatalyst/Strain | Enzyme(s) Expressed/Used | Production Method | Yield (g/L) | Specificity (%) | Stability (Cycles) | Key Improvement Area |
| E. coli strain A | GES + RhAAT | Fermentation | 10.36 | 98.5 | N/A | High titer, high specificity |
| S. cerevisiae B | ObGES + FaAAT | Fermentation | 0.022 | 99+ | N/A | Proof of concept in yeast |
| Immobilized Lipase (B570770) | Candida antarctica Lipase B | Enzymatic Synthesis | 0.83 (conv.) | 100 | 5-9 | Reusability, solvent-free |
| Engineered GES | Optimized GES mutant | Fermentation | 2.0 | N/A | N/A | Enhanced geraniol synthesis |
Note: This table illustrates potential performance metrics for different biocatalytic approaches to this compound production.
Sustainable and Scalable Production Platforms for Industrial and Academic Applications
The demand for sustainable and cost-effective production methods for this compound is driving innovation in bioprocessing. Future research will focus on optimizing fermentation strategies, exploring novel feedstocks, and developing efficient downstream processing techniques.
Detailed Research Directions:
Advanced Fermentation Strategies: Investigating and optimizing advanced fermentation techniques such as fed-batch, continuous culture, and two-phase aqueous-organic systems. Microaerobic fermentation, for instance, has shown promise in achieving high titers of this compound by managing redox potential and product volatility. Research will also explore optimizing media composition, induction strategies, and bioreactor design for industrial scalability.
Renewable Feedstocks: Expanding the use of diverse and sustainable carbon sources beyond glucose. This includes utilizing lignocellulosic biomass hydrolysates, waste streams (e.g., glycerol (B35011) from biodiesel production), or C1 compounds (e.g., methanol, CO2) as feedstocks for microbial production. Research will focus on engineering metabolic pathways to efficiently convert these alternative feedstocks into this compound precursors.
Downstream Processing Innovation: Developing more efficient, cost-effective, and environmentally friendly methods for the isolation and purification of this compound from fermentation broths or enzymatic reaction mixtures. This could involve advanced separation techniques like membrane filtration, supercritical fluid extraction, or integrated biosynth-and-extract systems to minimize solvent use and energy consumption.
Illustrative Data Table: Production Platform Comparison
| Platform | Primary Feedstock | Typical Titer (g/L) | Productivity (g/L/h) | Sustainability Aspect | Scalability Potential |
| Microbial Fermentation | Glucose/Glycerol | 4.1 - 19.0 | 0.04 - 0.2 | Renewable carbon source | High |
| Enzymatic Synthesis | Geraniol + Acetic Acid/Vinyl Acetate | 0.83 (conv.) | Varies | Solvent-free/reduced systems | Moderate to High |
| Plant Extraction | Essential Oils | Trace amounts | N/A | Resource-intensive | Low |
| Chemical Synthesis | Geraniol + Acetic Anhydride (B1165640) | High purity | Varies | Chemical reagents, energy | High |
Note: This table highlights key performance and sustainability indicators for different this compound production methods.
Advanced Mechanistic Studies of Ecological and Biological Roles in Complex Systems
This compound plays multifaceted roles in ecological interactions, primarily as a semiochemical. Future research aims to elucidate the precise molecular mechanisms underlying these roles in complex biological systems.
Detailed Research Directions:
Insect Olfactory Receptor Interactions: Investigating the molecular basis of insect perception of this compound. This involves identifying specific olfactory receptors (ORs) and odorant-binding proteins (OBPs) that recognize this compound in various insect species. Understanding the binding affinities, activation thresholds, and downstream signaling pathways will provide critical insights into its function as an attractant, repellent, or kairomone. For example, studies using heterologous expression systems to characterize the response of specific insect ORs to this compound are ongoing.
Plant Defense and Communication: Elucidating the role of this compound in plant defense mechanisms against herbivores and pathogens. Research could focus on how plants synthesize and release this compound in response to stress, and how this volatile signal triggers defense responses in neighboring plants or attracts natural enemies of pests. Mechanistic studies could involve analyzing gene expression changes in plants exposed to this compound or its synthetic analogs.
Microbial Interactions and Symbiosis: Exploring the influence of this compound on microbial communities and symbiotic relationships. For instance, its presence in fungal symbionts of bark beetles suggests a role in mediating host-insect interactions. Future research could investigate how this compound impacts microbial growth, signaling, or its role in mutualistic or antagonistic relationships within complex ecological niches.
Illustrative Data Table: Insect Responses to this compound
| Insect Species | Role of this compound | Receptor/Target Identified | Behavioral Response (Concentration-dependent) | Future Research Focus |
| Aedes aegypti (Mosquito) | Repellent candidate | AaegOBP1 | Repellent (high doses) | Specific OBP binding, in vivo testing |
| Ips typographus (Bark Beetle) | Anti-attractant | Unknown | Repellent | Identification of specific olfactory receptors, field trials |
| Codling Moth | Repellent | Unknown | Repellent (high doses) | Receptor identification, pheromone synergy studies |
| Drosophila melanogaster | Inducer of P450 genes | Cyp6a8, Cyp4p1 | Olfactory desensitization | Molecular basis of desensitization, ODE role |
Note: This table summarizes known or hypothesized roles of this compound in insect interactions, highlighting areas for further mechanistic investigation.
Exploration of Undiscovered Bioactivities and Molecular Targets (non-human, non-clinical)
Beyond its established roles, this compound may possess a spectrum of undiscovered bioactivities relevant to various non-human biological systems. Future research will systematically screen for and characterize these activities and identify their underlying molecular targets.
Detailed Research Directions:
Antimicrobial and Antifungal Screening: Expanding the investigation into this compound's antimicrobial properties against a broader range of non-pathogenic and pathogenic microorganisms relevant to agriculture, industrial biotechnology, or environmental science. Identifying specific fungal or bacterial targets and understanding the mechanisms of action (e.g., membrane disruption, enzyme inhibition) will be a key focus. Its potential as a component in bio-based pesticides or preservatives warrants further exploration.
Insecticidal and Antifeedant Properties: Systematically evaluating this compound's efficacy as an insecticide or antifeedant against a wider array of agricultural pests and disease vectors. Research will aim to identify specific molecular targets within these insects, such as ion channels, metabolic enzymes, or signaling pathways, that are affected by this compound. This could lead to the development of novel, naturally derived pest control agents.
Plant Growth Regulation and Signaling: Investigating this compound's potential to modulate plant growth, development, or stress responses. This could involve screening its effects on seed germination, root development, or defense signaling pathways in various plant species. Identifying specific plant receptors or metabolic pathways that respond to this compound could reveal new avenues for agricultural biotechnology.
Illustrative Data Table: Potential Non-Human Bioactivities and Targets
| Bioactivity Type | Target Organism/System | Observed/Hypothesized Effect | Potential Molecular Target(s) | Future Research Focus |
| Antifungal | Candida tropicalis | Inhibition of growth | Cell membrane, metabolic enzymes | Mechanism of action, target identification |
| Antibacterial | E. coli | Bactericidal | Cell wall synthesis, DNA gyrase | Specific targets, synergistic effects |
| Insect Repellent/Antifeedant | Codling Moth | Repellent | Olfactory receptors, gustatory receptors | Receptor binding, dose-response studies |
| Biopesticide Candidate | Various Insect Pests | Insecticidal/Antifeedant | Neuromuscular junctions, metabolic pathways | Efficacy against target pests, toxicity profile (non-target) |
| Plant Growth Regulator | Arabidopsis thaliana | Growth modulation | Hormone signaling pathways, gene expression | Identification of plant receptors, signaling cascades |
Note: This table outlines potential future research areas for discovering novel bioactivities of this compound in non-human contexts.
Compound List
this compound
Geraniol
Geranyl pyrophosphate (GPP)
Linalool
Eucalyptol
Myrcene
β-ocimene
Nonanal
Methyl salicylate (B1505791)
α-farnesene
Heptaldehyde
Citronellol
Citronellyl acetate
Geranyl acetone (B3395972)
2-phenethyl acetate
Sulcatone
(R)- and (S)-sulcatol
(R)-sulcatol acetate
Citronellyl acetate
Linalyl acetate
Farnesene isomers
Nerol
Geranial
Neral
Geranic acid
Neric acid
Cyperene
Nerolidol
α-bisabolol
DEET
IR3535
Limonene
Pinene
Indole-3-acetic acid (IAA)
Abscisic acid (ABA)
Salicylic acid (SA)
Zeatin
Jasmonic acid
Auxin
Brassinosteroid
α-linolenic acid
Tryptophan
Arf
GH3
Farnesyl pyrophosphate
Geranylgeranyl pyrophosphate
Citronellyl acetate
Isoamyl acetate
Sulcatol
Methyl acetate
Ethyl acetate
Acetic acid
Acetic anhydride
Vinyl acetate
Ethyl butyrate (B1204436)
Methyl hexanoate (B1226103)
Methyl octanoate (B1194180)
Methyl (R)-3-hydroxybutyrate
Geranyl butyrate
Geranyl hexanoate
Geranyl octanoate
Geranyl (R)-3-hydroxybutyrate
Geranyl acetoacetate (B1235776)
Geranyl propionate (B1217596)
Geranyl urso deoxycholate
Campylobacter jejuni
Escherichia coli
Microsporum gypsum
Trichophyton vercossum
Candida tropicalis
Aspergillus niger
Q & A
Q. How is geranyl acetate synthesized for experimental use, and what factors influence reaction efficiency?
this compound is synthesized via esterification of geraniol with acetic anhydride or enzymatic transesterification using lipases. Key factors include:
- Catalyst selection : Heterogeneous catalysts like ion-exchange resins (e.g., Amberlyst) improve yield and recyclability .
- Solvent systems : Non-polar organic solvents (e.g., hexane) enhance lipase activity during transesterification .
- Temperature and molar ratios : Optimal conditions range from 40–60°C with a geraniol-to-acetic anhydride ratio of 1:1.5 to minimize side reactions . Methodological Tip : Use gas chromatography (GC) or HPLC to monitor reaction progress and quantify purity .
Q. What analytical methods are standard for identifying and quantifying this compound in complex mixtures?
- GC-MS : Provides high sensitivity for detecting this compound in essential oils or biological samples, with a retention time of ~12–14 minutes (varies by column) .
- NMR spectroscopy : Distinguishes this compound from isomers (e.g., neryl acetate) via characteristic shifts (e.g., δ 2.05 ppm for acetate methyl group) .
- FT-IR : Identifies ester carbonyl peaks at ~1740 cm⁻¹ . Reference : Calibrate instruments using this compound standards (e.g., MedChemExpress MCE Standard) .
Q. How is this compound applied in olfactory perception studies?
this compound activates olfactory receptors (ORs) such as OR1A1, initiating cAMP-mediated signaling in sensory neurons. Experimental protocols include:
- In vitro assays : HEK293 cells transfected with OR plasmids to measure calcium influx or cAMP levels .
- Behavioral studies : Dose-response tests in model organisms (e.g., Drosophila) to assess attraction/aversion thresholds . Data Consideration : Control for solvent effects (e.g., DMSO) and validate receptor specificity via knockout models .
Advanced Research Questions
Q. What mechanisms underlie this compound’s apoptotic effects in cancer cells, and how are these effects quantified?
this compound induces apoptosis via mitochondrial pathways, characterized by:
- Caspase-3/7 activation : Measured using fluorogenic substrates (e.g., Ac-DEVD-AMC) .
- DNA fragmentation : Detected via TUNEL assays or comet electrophoresis .
- Dose-dependent cytotoxicity : Assessed via MTT assays (IC₅₀ ~100–400 µM in HepG2 cells) . Experimental Design : Include positive controls (e.g., staurosporine) and validate results with flow cytometry (Annexin V/PI staining) .
Q. How can researchers address contradictions in this compound’s reported bioactivity across studies?
Discrepancies arise from variations in:
- Cell lines/tissue specificity : HepG2 vs. Colo-205 cells show differential sensitivity .
- Compound purity : Commercial samples may contain citronellyl acetate (up to 29%), altering bioactivity .
- Synergistic effects : Co-administration with geraniol enhances apoptosis, complicating isolation of this compound’s role . Resolution Strategy : Use high-purity standards (>98%) and conduct comparative studies with isolated compounds .
Q. What strategies optimize enzymatic synthesis of this compound in aqueous systems despite substrate/product inhibition?
Challenges include enzyme (e.g., MsAcT) inhibition by ethanol or geraniol. Solutions involve:
- Substrate modulation : Maintain geraniol concentrations <300 mM to avoid inhibition .
- Immobilized enzymes : ZnO nanoparticle-supported lipases improve stability and reusability .
- Continuous extraction : Use biphasic systems (e.g., ionic liquids) to remove this compound and shift equilibrium . Kinetic Analysis : Fit data to Michaelis-Menten models to identify inhibitory constants (Ki) .
Q. How should researchers evaluate this compound’s safety and cytotoxic thresholds in vitro?
- Acute toxicity : Follow OECD guidelines for LD₅₀ determination in zebrafish or rodent models .
- Hepatotoxicity screening : Monitor ALT/AST levels in HepG2 cells or primary hepatocytes .
- Skin/eye irritation : Use reconstructed epidermal models (EpiDerm™) or hen’s egg chorioallantoic membrane (HET-CAM) assays . Caution : Chronic exposure studies (e.g., 28-day rodent trials) report hepatotoxicity at >200 mg/kg/day .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
